molecular formula C25H36N6O4S B7884236 3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

Cat. No.: B7884236
M. Wt: 516.7 g/mol
InChI Key: IYFNEFQTYQPVOC-UHFFFAOYSA-N
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Description

The compound identified as “3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide” is known as Udenafil. Udenafil is a phosphodiesterase type 5 inhibitor, which is primarily used in the treatment of erectile dysfunction. It works by increasing blood flow to certain areas of the body, particularly the genital region, thereby facilitating an erection. Udenafil is similar to other phosphodiesterase type 5 inhibitors such as Sildenafil, Tadalafil, and Vardenafil .

Scientific Research Applications

Udenafil has a wide range of scientific research applications, including:

    Chemistry: Udenafil is used as a model compound in studies of phosphodiesterase type 5 inhibitors and their chemical properties.

    Biology: Udenafil is used in studies of cellular signaling pathways, particularly those involving cyclic guanosine monophosphate.

    Medicine: Udenafil is used in clinical research on erectile dysfunction and other conditions related to impaired blood flow.

    Industry: Udenafil is used in the pharmaceutical industry for the development of new drugs and formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Udenafil involves several steps, starting from the appropriate pyrimidine derivatives. The key steps include:

    Formation of the Pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Various substituents are introduced into the pyrimidine core through substitution reactions, often involving halogenated intermediates.

    Final Coupling: The final step involves coupling the pyrimidine core with other functional groups to form Udenafil.

Industrial Production Methods

Industrial production of Udenafil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Udenafil undergoes several types of chemical reactions, including:

    Oxidation: Udenafil can be oxidized under certain conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in Udenafil, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different substituents into the Udenafil molecule, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Udenafil, each with potentially different pharmacological properties .

Mechanism of Action

Udenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate. By inhibiting this enzyme, Udenafil increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and increased blood flow. The primary molecular targets of Udenafil are the phosphodiesterase type 5 enzymes in the genital region .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.

    Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.

    Vardenafil: Similar to Sildenafil but with a slightly different chemical structure.

Uniqueness of Udenafil

Udenafil is unique in its pharmacokinetic profile, offering a balance between onset of action and duration of effect. It also has a favorable side effect profile compared to some other phosphodiesterase type 5 inhibitors .

Properties

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Reactant of Route 5
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide

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